Tetrabromophthalic anhydride
Overview
Description
Tetrabromophthalic anhydride is a brominated aromatic compound with the molecular formula C₈Br₄O₃. It is a pale yellow crystalline solid that is primarily used as a flame retardant in various applications. The compound is known for its high bromine content, which contributes to its effectiveness in reducing the flammability of materials.
Mechanism of Action
Mode of Action
It is known that TBPA can interact with various biological molecules due to its reactive nature .
Biochemical Pathways
It is known that TBPA can interact with various biological molecules, potentially affecting multiple biochemical pathways
Result of Action
It is known that TBPA can interact with various biological molecules, potentially leading to a variety of molecular and cellular effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of TBPA . For instance, the presence of other chemicals, temperature, pH, and other environmental conditions can affect the reactivity of TBPA and its interactions with biological molecules .
Biochemical Analysis
Cellular Effects
Tetrabromophthalic anhydride may cause skin irritation, serious eye irritation, and respiratory irritation . It’s also suggested that it may cause an allergic skin reaction
Molecular Mechanism
As a brominated compound, it may interact with biomolecules in a manner similar to other brominated compounds .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. It’s reported that it does not cause irritation in rabbits at doses up to 10,000 mg/kg body weight .
Metabolic Pathways
Brominated compounds can potentially interact with various enzymes and cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
As a brominated compound, it may interact with various transporters or binding proteins .
Subcellular Localization
Brominated compounds can potentially be directed to specific compartments or organelles based on their chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabromophthalic anhydride can be synthesized by brominating phthalic anhydride. The process involves the use of bromine and a bromination catalyst, typically in the presence of sulfuric acid. One common method includes the reaction of phthalic anhydride with bromine in a mixture of concentrated sulfuric acid and 70% hydrogen peroxide, with iodine as a catalyst . Another method involves the use of chlorosulfonic acid containing sulfur .
Industrial Production Methods
In industrial settings, this compound is produced by brominating phthalic anhydride at elevated temperatures. The reaction is carried out in the presence of sulfuric acid and a bromination catalyst, using bromine and hydrogen peroxide as the brominating agents . The mixture is maintained at specific temperatures during the addition of bromine and hydrogen peroxide, followed by a final heating step to complete the reaction.
Chemical Reactions Analysis
Types of Reactions
Tetrabromophthalic anhydride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups.
Hydrolysis: The compound reacts exothermically with water, leading to the formation of tetrabromophthalic acid.
Common Reagents and Conditions
Water: Reacts exothermically with this compound, especially in the presence of acids.
Acids and Bases: The compound is incompatible with strong acids, bases, and oxidizing agents.
Major Products Formed
Tetrabromophthalic Acid: Formed through the hydrolysis of this compound.
Scientific Research Applications
Chemistry
Tetrabromophthalic anhydride is widely used as a flame retardant in the production of polymers and resins. Its high bromine content makes it effective in reducing the flammability of materials, which is crucial in various industrial applications .
Biology and Medicine
While its primary use is in industrial applications, this compound has also been studied for its potential biological effects. Research has focused on its toxicity and environmental impact, given its widespread use as a flame retardant .
Industry
In the industrial sector, this compound is used in the manufacture of flame-retardant materials, including textiles, plastics, and electronic components.
Comparison with Similar Compounds
Similar Compounds
Tetrabromobisphenol A: Another brominated flame retardant with similar applications.
Hexabromocyclododecane: Used in similar applications but has different chemical properties.
Polybrominated Diphenyl Ethers: A class of brominated flame retardants with varying degrees of bromination.
Uniqueness
Tetrabromophthalic anhydride is unique due to its specific structure and high bromine content, which contribute to its effectiveness as a flame retardant. Compared to other brominated flame retardants, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
4,5,6,7-tetrabromo-2-benzofuran-1,3-dione | |
---|---|---|
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8Br4O3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11 | |
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InChI Key |
QHWKHLYUUZGSCW-UHFFFAOYSA-N | |
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Canonical SMILES |
C12=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OC2=O | |
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Molecular Formula |
C8Br4O3 | |
Record name | TETRABROMOPHTHALIC ANHYDRIDE | |
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DSSTOX Substance ID |
DTXSID6026084 | |
Record name | 4,5,6,7-Tetrabromo-1,3-Isobenzofurandione | |
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Molecular Weight |
463.70 g/mol | |
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Physical Description |
Tetrabromophthalic anhydride is a pale yellow crystalline solid. (NTP, 1992), Dry Powder; Liquid, Pale yellow solid; [HSDB] Powder; [MSDSonline] | |
Record name | TETRABROMOPHTHALIC ANHYDRIDE | |
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Record name | 1,3-Isobenzofurandione, 4,5,6,7-tetrabromo- | |
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Record name | 3,4,5,6-Tetrabromophthalic anhydride | |
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Solubility |
Insoluble (NTP, 1992), INSOL IN WATER, ALC; SLIGHTLY SOL IN BENZENE; SLIGHTLY SOL IN ORG SOLVENTS; SOL IN NITROBENZENE, Insoluble in alcohol. Slightly soluble in ketone, chlorinated and aromatic solvents. | |
Record name | TETRABROMOPHTHALIC ANHYDRIDE | |
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Record name | 3,4,5,6-TETRABROMOPHTHALIC ANHYDRIDE | |
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Vapor Pressure |
0.00000057 [mmHg] | |
Record name | 3,4,5,6-Tetrabromophthalic anhydride | |
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Color/Form |
NEEDLES FROM ACETIC ACID-XYLENE, Pale yellow crystalline solid | |
CAS No. |
632-79-1 | |
Record name | TETRABROMOPHTHALIC ANHYDRIDE | |
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Record name | 3,4,5,6-Tetrabromophthalic anhydride | |
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Record name | 1,3-Isobenzofurandione, 4,5,6,7-tetrabromo- | |
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Record name | 4,5,6,7-Tetrabromo-1,3-Isobenzofurandione | |
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Melting Point |
535.1 to 536.9 °F (NTP, 1992), 279.5-280.5 °C | |
Record name | TETRABROMOPHTHALIC ANHYDRIDE | |
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Record name | 3,4,5,6-TETRABROMOPHTHALIC ANHYDRIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tetrabromophthalic anhydride?
A1: this compound has the molecular formula C8Br4O3 and a molecular weight of 471.71 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly use infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy to characterize TBPA. [] These techniques provide information about the functional groups and structural arrangements within the molecule. []
Q3: Can this compound be used with glass fibers in composite materials?
A5: Yes, TBPA is compatible with glass fibers and can be incorporated into glass-reinforced composites. These composites exhibit desirable properties like high tensile and flexural strength, making them suitable for various applications. []
Q4: Does this compound exhibit any catalytic properties?
A6: While not typically used as a catalyst, TBPA serves as a valuable building block in synthesizing various compounds, including those with catalytic potential. For example, researchers have used TBPA to create novel photosensitizers that can photocrosslink polymers. []
Q5: Have there been any computational studies on this compound?
A7: Yes, computational methods have been employed to study TBPA. For instance, researchers have developed quantitative structure-activity relationship (QSAR) models to predict the persistence, bioaccumulation potential, and toxicity (PBT) of chemicals, including TBPA. []
Q6: How does modifying the structure of this compound affect its flame-retardant properties?
A8: Structural modifications can significantly influence the flame-retardant capabilities of TBPA derivatives. For example, researchers have explored incorporating TBPA into polyols for use in polyurethane foams. [] The specific structure of the polyol and its interaction with TBPA dictate the resulting flame-retardant performance. []
Q7: How is the stability of this compound affected by different conditions?
A9: TBPA exhibits sensitivity to moisture, especially at elevated temperatures. Exposure to humidity can lead to hydrolysis, forming corrosive products. [] This sensitivity is a crucial consideration when formulating and storing TBPA-containing materials. []
Q8: What strategies can be employed to improve the stability of formulations containing this compound?
A8: Protecting TBPA-containing formulations from moisture is crucial for maintaining stability. This can involve using moisture-resistant packaging or incorporating desiccants during storage.
Q9: What are the environmental concerns surrounding the use of this compound?
A11: The widespread use of TBPA in various products has raised concerns about its release into the environment. Studies have detected TBPA in environmental samples, including rivers and streams. [, ] The persistence and potential bioaccumulation of TBPA and its degradation products necessitate ongoing research and monitoring to assess and mitigate its environmental impact. [, ]
Q10: Are there regulations in place regarding the use and disposal of this compound?
A10: The use and disposal of TBPA are subject to regulations that vary depending on geographical location and specific applications. Regulations aim to minimize risks to human health and the environment.
Q11: What are some alternatives to this compound in flame-retardant applications?
A13: Researchers are actively exploring alternatives to TBPA due to concerns about its potential environmental and health impacts. Some promising alternatives include organophosphorus flame retardants (OPFRs) [] and inorganic compounds like tin oxide and zinc stannate. [] The choice of alternative depends on the specific application and desired performance characteristics. []
Q12: How is waste containing this compound managed?
A12: Proper waste management practices for TBPA-containing materials are essential for preventing environmental contamination. These practices vary depending on the specific material and local regulations but may include incineration in specialized facilities or disposal in controlled landfills.
Q13: What resources are available for researchers studying this compound?
A13: Various resources are available to support TBPA research, including:
Q14: When was this compound first synthesized and what were its initial applications?
A14: While pinpointing the exact date of its first synthesis is challenging, TBPA gained prominence in the mid-20th century with the rising demand for flame-retardant materials. Its initial applications likely involved enhancing the fire safety of plastics and textiles.
Q15: How has research on this compound benefited from cross-disciplinary collaborations?
A15: TBPA research exemplifies the benefits of cross-disciplinary collaboration. Chemists, material scientists, environmental scientists, and toxicologists work together to understand its properties, applications, and potential risks. This collaboration is essential for developing safer and more sustainable flame-retardant materials.
Q16: Can this compound be used to modify wood properties?
A18: Yes, TBPA has shown promise in modifying wood properties. When used in esterification processes, TBPA can enhance the dimensional stability, flame resistance, and resistance to biodegradation of wood. []
Q17: Are there any known charge-transfer complexes involving this compound?
A19: Yes, TBPA acts as an electron acceptor in charge-transfer complexes. Researchers have studied its interactions with electron donors like naphthalene, phenanthrene, and acenaphthene. [, , ] These complexes provide insights into the electronic properties of TBPA and its potential in applications like organic semiconductors. []
Q18: What is the role of antimony oxide in conjunction with this compound in flame retardancy?
A21: Antimony oxide often acts synergistically with halogenated flame retardants like TBPA. The combination enhances flame retardancy compared to using either compound alone. [, ] The mechanism involves the formation of antimony halides, which act as flame inhibitors in the gas phase. []
Q19: How does the flame-retardant behavior of this compound differ from that of tetrachlorophthalic anhydride?
A22: Bromine generally exhibits higher flame-retardant efficiency than chlorine. Consequently, TBPA typically requires lower concentrations to achieve similar levels of flame retardancy compared to tetrachlorophthalic anhydride. []
Q20: Has this compound been used in the synthesis of polymers other than polyesters?
A23: Yes, TBPA serves as a building block for various polymers beyond polyesters. Researchers have explored its use in synthesizing polyamides with enhanced flame-retardant properties. []
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